molecular formula C21H28ClN3 B1662287 Rimcazole dihydrochloride CAS No. 75859-03-9

Rimcazole dihydrochloride

Cat. No.: B1662287
CAS No.: 75859-03-9
M. Wt: 357.9 g/mol
InChI Key: WNFWEJQIMFWVCQ-OKZTUQRJSA-N
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Biochemical Analysis

Biochemical Properties

Rimcazole hydrochloride interacts with sigma receptors and dopamine transporters . Sigma receptors are thought to be involved in drug psychosis induced by certain drugs, and dopamine transporters play a crucial role in regulating dopamine levels in the brain . Rimcazole hydrochloride’s interaction with these biomolecules can influence biochemical reactions in the body .

Cellular Effects

Rimcazole hydrochloride’s antagonistic action on sigma receptors and inhibitory action on dopamine reuptake can influence various cellular processes . For instance, it can affect cell signaling pathways related to dopamine and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

Rimcazole hydrochloride exerts its effects at the molecular level through its interactions with sigma receptors and dopamine transporters . It acts as an antagonist to sigma receptors, blocking their activity, and inhibits the reuptake of dopamine, thereby increasing dopamine levels .

Dosage Effects in Animal Models

It has been shown to reduce the effects of cocaine and block the convulsions caused by cocaine overdose in animal models .

Metabolic Pathways

Rimcazole hydrochloride is involved in the dopamine metabolic pathway due to its action as a dopamine reuptake inhibitor . It may interact with enzymes involved in the metabolism of dopamine, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its interactions with sigma receptors and dopamine transporters, it may be transported to areas of the cell where these biomolecules are located .

Subcellular Localization

Given its interactions with sigma receptors and dopamine transporters, it may be localized to areas of the cell where these biomolecules are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rimcazole dihydrochloride is synthesized through a multi-step process involving the reaction of carbazole with various reagents to introduce the necessary functional groups. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Rimcazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbazole compounds .

Scientific Research Applications

Rimcazole dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rimcazole dihydrochloride is unique in its dual action as both a sigma receptor antagonist and a dopamine reuptake inhibitor. This combination of activities makes it a valuable tool in research and a potential candidate for therapeutic applications that require modulation of both sigma receptors and dopamine transporters .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Rimcazole hydrochloride can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,6-dichloroaniline", "4-chlorobenzoic acid", "1,2,3,4-tetrahydroisoquinoline", "sodium hydroxide", "sulfuric acid", "hydrochloric acid", "sodium nitrite", "sodium nitrate", "sodium sulfite", "sodium carbonate", "potassium carbonate", "potassium iodide", "ammonium chloride", "magnesium sulfate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2,6-dichloroaniline is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 2: The diazonium salt intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium sulfite to form the key intermediate, 2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]diazen-1-ium-1,2-diolate.", "Step 3: The key intermediate is then reacted with 4-chlorobenzoic acid in the presence of potassium carbonate and ethanol to form the desired product, Rimcazole.", "Step 4: Rimcazole is converted into Rimcazole hydrochloride by reacting it with hydrochloric acid in diethyl ether." ] }

CAS No.

75859-03-9

Molecular Formula

C21H28ClN3

Molecular Weight

357.9 g/mol

IUPAC Name

9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride

InChI

InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+;

InChI Key

WNFWEJQIMFWVCQ-OKZTUQRJSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl

SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl

Canonical SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl

75859-03-9

Pictograms

Irritant

Synonyms

BW 234U
BW-234U
cis-9-(3-(3,5-dimethyl-1-piperazinyl)propyl)carbazole
rimcazole
rimcazole dihydrochloride, (cis)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Rimcazole dihydrochloride
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Rimcazole dihydrochloride
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